Cas no 1251561-66-6 (N-benzyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide)
![N-benzyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1251561-66-6x500.png)
N-benzyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
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- N-benzyl-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide
- N-benzyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
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- インチ: 1S/C21H22N2O4S2/c1-3-27-18-11-9-17(10-12-18)23(2)29(25,26)19-13-14-28-20(19)21(24)22-15-16-7-5-4-6-8-16/h4-14H,3,15H2,1-2H3,(H,22,24)
- InChIKey: QRYBSZWXDDNJQF-UHFFFAOYSA-N
- ほほえんだ: C1(C(NCC2=CC=CC=C2)=O)SC=CC=1S(N(C1=CC=C(OCC)C=C1)C)(=O)=O
計算された属性
- せいみつぶんしりょう: 430.102
- どういたいしつりょう: 430.102
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 8
- 複雑さ: 623
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 112A^2
N-benzyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-0177-5mg |
N-benzyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide |
1251561-66-6 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-0177-2μmol |
N-benzyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide |
1251561-66-6 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-0177-1mg |
N-benzyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide |
1251561-66-6 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3406-0177-3mg |
N-benzyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide |
1251561-66-6 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-0177-10mg |
N-benzyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide |
1251561-66-6 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-0177-15mg |
N-benzyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide |
1251561-66-6 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3406-0177-10μmol |
N-benzyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide |
1251561-66-6 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-0177-2mg |
N-benzyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide |
1251561-66-6 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3406-0177-5μmol |
N-benzyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide |
1251561-66-6 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-0177-4mg |
N-benzyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide |
1251561-66-6 | 4mg |
$66.0 | 2023-09-10 |
N-benzyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide 関連文献
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
N-benzyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamideに関する追加情報
N-Benzyl-3-[(4-Ethoxyphenyl)(Methyl)Sulfamoyl]Thiophene-2-Carboxamide: A Comprehensive Overview
The compound N-Benzyl-3-[(4-Ethoxyphenyl)(Methyl)Sulfamoyl]Thiophene-2-Carboxamide, identified by the CAS number 1251561-66-6, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse applications in drug discovery and material science. The structure of this molecule is characterized by a thiophene ring system, which is a five-membered aromatic heterocycle containing sulfur, and is further substituted with a benzyl group and a sulfamoyl group.
The thiophene ring in this compound plays a crucial role in its electronic properties, making it an interesting candidate for studies in optoelectronics and sensor technologies. Recent advancements in materials science have highlighted the importance of thiophene-based compounds in the development of organic semiconductors and flexible electronics. For instance, researchers have explored the use of thiophene derivatives in creating efficient organic photovoltaic cells, where their unique electronic characteristics contribute to enhanced light absorption and charge transport properties.
In addition to its structural features, the presence of the sulfamoyl group ((4-Ethoxyphenyl)(Methyl)Sulfamoyl) introduces additional functional diversity to the molecule. Sulfonamides are known for their ability to act as hydrogen bond donors and acceptors, which can significantly influence the solubility, stability, and bioavailability of a compound. This makes them particularly valuable in drug design, where fine-tuning these properties is essential for achieving desired therapeutic effects.
Recent studies have also focused on the potential of this compound as a building block for constructing bioactive molecules. Its ability to form stable conjugated systems has led to its exploration in the development of anti-cancer agents and anti-inflammatory drugs. For example, researchers have reported that derivatives of this compound exhibit promising activity against various cancer cell lines, suggesting its potential role in targeted drug delivery systems.
Furthermore, the benzyl group attached to the thiophene ring enhances the molecule's lipophilicity, which is a critical factor in determining its pharmacokinetic profile. This property makes it an attractive candidate for designing drugs with improved absorption and distribution characteristics. Recent advancements in computational chemistry have enabled researchers to predict the bioavailability and toxicity of such compounds more accurately, paving the way for their efficient translation into clinical applications.
The synthesis of N-Benzyl-3-[(4-Ethoxyphenyl)(Methyl)Sulfamoyl]Thiophene-2-Carboxamide involves a series of well-established organic reactions, including nucleophilic substitution, coupling reactions, and oxidation processes. These methods ensure high yields and excellent control over the molecular structure, allowing for precise tailoring of its properties according to specific application requirements.
In conclusion, N-Benzyl-3-[(4-Ethoxyphenyl)(Methyl)Sulfamoyl]Thiophene-2-Carboxamide represents a versatile platform for exploring new frontiers in chemistry and pharmacology. Its unique combination of structural features and functional groups positions it as a valuable tool for advancing both academic research and industrial applications. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to the development of innovative materials and therapeutic agents.
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